Methyl 3-(N-allylamino)propionate
Overview
Description
Methyl 3-(allylamino)propanoate is an organic compound with the molecular formula C7H13NO2 It is a methyl ester derivative of 3-(allylamino)propanoic acid
Scientific Research Applications
Methyl 3-(allylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as claisen condensation . In this reaction, the compound can form an enolate, undergo a nucleophilic reaction, and result in the removal of a leaving group .
Biochemical Pathways
Methyl 3-(allylamino)propanoate may be involved in several biochemical pathways. For instance, it might participate in the metabolism of propionate . Propionate metabolism involves the conversion of propionyl-CoA, a toxic compound formed during the degradation of odd-chain fatty acids, branched-chain amino acids, and cholesterol, into non-toxic and energy-containing metabolites . This process is crucial for the survival of many organisms .
Pharmacokinetics
Similar ester compounds are known to be widely distributed in nature and can undergo various metabolic transformations .
Result of Action
The compound’s potential involvement in propionate metabolism suggests it could play a role in detoxifying propionyl-coa and providing energy .
Action Environment
The action, efficacy, and stability of Methyl 3-(allylamino)propanoate can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific conditions within the body .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of Methyl 3-(allylamino)propanoate over time in laboratory settings . Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 3-(allylamino)propanoate at different dosages in animal models have not been reported in the literature
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(allylamino)propanoate can be synthesized through several methods. One common approach involves the aza-Michael reaction, where an allylamine reacts with methyl acrylate in the presence of a base or a catalyst. The reaction typically occurs under mild conditions and can be catalyzed by enzymes such as lipases .
Industrial Production Methods
Industrial production of methyl 3-(allylamino)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards for safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(allylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(benzylamino)propanoate
- Methyl 3-(phenylethylamino)propanoate
- Methyl 3-(piperidin-1-yl)propanoate
Uniqueness
Methyl 3-(allylamino)propanoate is unique due to its allylamino group, which provides distinct reactivity and potential for forming bioactive compounds. This differentiates it from other similar compounds that may have different substituents on the amino group, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(prop-2-enylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-5-8-6-4-7(9)10-2/h3,8H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYVYXCZEYFXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618508 | |
Record name | Methyl N-prop-2-en-1-yl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37732-74-4 | |
Record name | N-2-Propen-1-yl-β-alanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37732-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-prop-2-en-1-yl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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